Cas no 1257641-06-7 (2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- CS-0188061
- 4-Fluorophenylboronic acid MIDA ester
- 1257641-06-7
- BS-49770
- E85334
- C11H11BFNO4
- 4-Fluorophenylboronic acid MIDA ester, 97%
- DTXSID90678939
- AKOS005166805
- 1360806-61-6
-
- MDL: MFCD11215232
- Inchi: 1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
- InChI Key: VRWBUFHGNOFGKX-UHFFFAOYSA-N
- SMILES: FC1C=CC(B2OC(CN(C)CC(=O)O2)=O)=CC=1
Computed Properties
- Exact Mass: 251.0765162g/mol
- Monoisotopic Mass: 251.0765162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 231-236 °C
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F886388-25g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 98% | 25g |
3,234.60 | 2021-05-17 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB38575-5g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 97% | 5g |
1204.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166746-1g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 97% | 1g |
¥85.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F166746-5g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 97% | 5g |
¥340.90 | 2023-09-02 | |
| Chemenu | CM430351-5g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 95%+ | 5g |
$144 | 2022-09-03 | |
| eNovation Chemicals LLC | D748334-25g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 97% | 25g |
$180 | 2024-06-07 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB38575-5g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 97% | 5g |
¥1204 | 2023-09-15 | |
| Aaron | AR003M54-1g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 98% | 1g |
$9.00 | 2025-02-10 | |
| Aaron | AR003M54-5g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 98% | 5g |
$34.00 | 2025-02-10 | |
| Aaron | AR003M54-25g |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
1257641-06-7 | 98% | 25g |
$129.00 | 2025-02-10 |
2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Related Literature
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Comprehensive Overview of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257641-06-7)
The compound 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 1257641-06-7) is a boron-containing heterocyclic molecule with significant potential in pharmaceutical and materials science applications. Its unique structure, featuring a dioxazaborocane core and a 4-fluorophenyl substituent, has garnered attention for its versatile reactivity and potential as a building block in drug discovery. Researchers are particularly interested in its role as a boron-based scaffold, which aligns with the growing demand for novel bioactive compounds in medicinal chemistry.
In recent years, the scientific community has shown increased interest in boron-containing compounds due to their applications in proteolysis-targeting chimeras (PROTACs) and boron neutron capture therapy (BNCT). While this compound is not directly linked to these therapies, its structural features make it a candidate for further exploration in targeted drug delivery systems. The presence of the fluorophenyl group enhances its lipophilicity, a property highly sought after in blood-brain barrier penetration studies for central nervous system (CNS) drug development.
The synthesis of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves cyclocondensation reactions between boron precursors and fluorinated aromatic diols. Advanced characterization techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for verifying its purity, especially given the increasing regulatory emphasis on compound characterization standards in pharmaceutical research. This aligns with current Good Manufacturing Practice (cGMP) requirements for active pharmaceutical ingredients (APIs).
From a materials science perspective, the compound's boron-oxygen framework exhibits interesting thermal stability properties. Recent studies on similar dioxazaborocane derivatives suggest potential applications in high-performance polymers and flame-retardant additives, though specific research on this particular derivative remains limited. The methyl group at position 6 may influence crystallization behavior, an important consideration for pharmaceutical formulation scientists working on cocrystal engineering approaches.
Environmental and safety considerations for CAS 1257641-06-7 follow standard laboratory protocols for handling organoboron compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during manipulation. The compound's ecological impact and biodegradation pathways represent areas for future research, particularly given the pharmaceutical industry's focus on green chemistry principles and sustainable synthesis methods.
In the context of current research trends, this compound's structure-activity relationships (SAR) warrant investigation for potential enzyme inhibition properties. The fluorine atom in the aromatic ring may influence binding affinity through hydrogen bond interactions, a feature exploited in modern fragment-based drug design. Computational chemistry approaches such as molecular docking could help predict its interactions with biological targets, complementing experimental studies in hit-to-lead optimization pipelines.
The commercial availability of 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione remains limited, reflecting its status as a research-grade chemical rather than a bulk commodity. However, custom synthesis services from contract research organizations (CROs) can typically provide milligram to gram quantities for investigative studies. Researchers should verify certificates of analysis (CoA) to ensure appropriate quality standards, particularly for impurity profiling in biological assays.
Future directions for this compound may include exploration of its coordination chemistry with transition metals, given the known ability of similar boron heterocycles to act as chelating ligands. Additionally, its potential as a precursor for boron-doped materials in electronic applications represents an underexplored area. The compound's stability under various pH conditions would be particularly relevant for formulation scientists considering its use in drug delivery systems.
From a regulatory standpoint, CAS 1257641-06-7 currently has no specific restrictions, but researchers should monitor evolving guidelines concerning fluorinated compounds and boron-containing substances. The pharmaceutical industry's increasing scrutiny of fluorine incorporation in drug molecules makes thorough metabolic stability studies advisable for any potential development candidates derived from this scaffold.
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